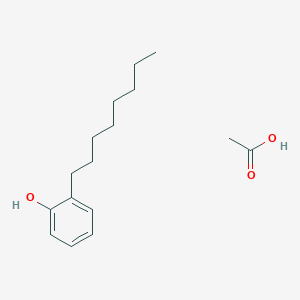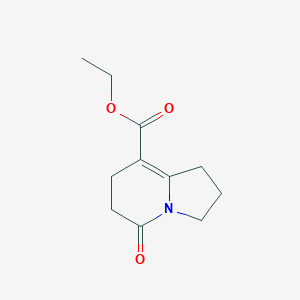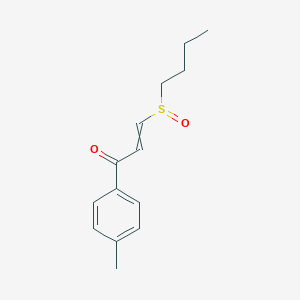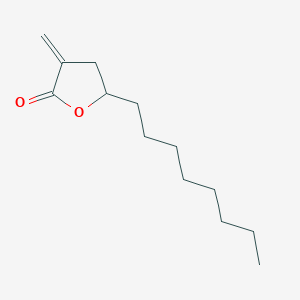![molecular formula C16H16Cl3NO2 B14472337 2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride CAS No. 65130-71-4](/img/structure/B14472337.png)
2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a central aminoacetic acid moiety, with an additional hydrochloride group enhancing its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with glycine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common, ensuring the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction could produce 4-chlorobenzylamine.
Wissenschaftliche Forschungsanwendungen
2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicofol: A compound with a similar structure, used as an acaricide.
4-Chlorophenylacetic acid: Shares the 4-chlorophenyl group but differs in its overall structure and applications.
Uniqueness
2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
65130-71-4 |
|---|---|
Molekularformel |
C16H16Cl3NO2 |
Molekulargewicht |
360.7 g/mol |
IUPAC-Name |
2-[bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C16H15Cl2NO2.ClH/c17-14-5-1-12(2-6-14)9-19(11-16(20)21)10-13-3-7-15(18)8-4-13;/h1-8H,9-11H2,(H,20,21);1H |
InChI-Schlüssel |
BCFPGCXYJUYYFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)CC(=O)O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)


stannane](/img/structure/B14472292.png)

![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)




